6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridazine with suitable acylating agents such as formic acid, acetic anhydride, or benzoyl chloride . Another approach includes the oxidative cycloaddition of 3-aminopyridazine derivatives using bimetallic copper and zinc catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.
Cyclization Reactions: It can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and other nucleophiles.
Cyclization: Reagents such as acylating agents and catalysts like copper and zinc are used under oxidative conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of selective inhibitors for enzymes such as tankyrases, which are involved in cancer and other diseases.
Biological Studies: The compound is studied for its potential anti-inflammatory, analgesic, and antitumor activities.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(3-methylpiperidino)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .
Biological Activity
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN
- CAS Number : 58826-40-7
- IUPAC Name : this compound
The compound features a triazole ring fused with a pyridazine ring, which contributes to its unique biological properties. Its structure allows for various interactions with biological targets, making it an attractive candidate for pharmacological research.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC values ranging from 1.06 to 2.73 μM .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further investigation is needed to elucidate the mechanisms involved.
- Antiparasitic Activity : Recent studies have indicated that derivatives of triazolopyridazines may effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential in treating parasitic infections .
The mechanism of action for this compound involves its interaction with specific molecular targets. As a c-Met kinase inhibitor, it binds to the enzyme's active site and inhibits its activity. This interference can disrupt cellular processes such as Wnt signaling pathways critical in tumor growth and progression .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 6-chloro-3-methylpyridazine and hydrazine hydrate.
- Cyclization : The reaction proceeds through cyclization using formic acid or other suitable cyclizing agents.
- Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the triazolo-pyridazine structure.
Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.
Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibitory Activities
Compound | Cell Line A549 IC (μM) | Cell Line MCF-7 IC (μM) | Cell Line HeLa IC (μM) | c-Met Kinase IC (μM) |
---|---|---|---|---|
12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | 0.090 |
Foretinib | 0.019 | - | - | - |
The data above illustrates the promising cytotoxicity of compound 12e , which was found to be comparable to Foretinib in inhibiting c-Met kinase activity .
Properties
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398799 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-40-7 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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